molecular formula C16H13Cl4NO4 B4982998 2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate

2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate

Cat. No.: B4982998
M. Wt: 425.1 g/mol
InChI Key: XRKJXJQLWVSBNK-UHFFFAOYSA-N
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Description

2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate is a synthetic organic compound known for its unique chemical structure and properties. It is characterized by the presence of multiple chlorine atoms and a carbamate group, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate typically involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with N-(3-chloro-4-methoxyphenyl)amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the carbamate linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters, such as temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and in suitable solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .

Mechanism of Action

The mechanism of action of 2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(3-chloro-4-methylphenyl)-2-(2,4,6-trichlorophenoxy)acetamide
  • N-(4-chlorophenyl)-2-(2,4,6-trichlorophenoxy)acetamide

Uniqueness

2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate is unique due to its specific combination of functional groups and chlorine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(2,4,6-trichlorophenoxy)ethyl N-(3-chloro-4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl4NO4/c1-23-14-3-2-10(8-11(14)18)21-16(22)25-5-4-24-15-12(19)6-9(17)7-13(15)20/h2-3,6-8H,4-5H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKJXJQLWVSBNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)OCCOC2=C(C=C(C=C2Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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